N,N-Diethylacrylamide
Overview
Description
N,N-Diethylacrylamide is an organic compound with the chemical formula C_7H_13NO. It is a derivative of acrylamide, where the amide nitrogen is substituted with two ethyl groups. This compound is known for its unique properties, including its ability to form hydrogels and its thermoresponsive behavior, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
N,N-Diethylacrylamide (DEA) is primarily used in the synthesis of poly(this compound) (PDEA), a thermoresponsive polymer . The primary targets of DEA are therefore the components involved in the polymerization process, including the initiator, cross-linker, and accelerator .
Mode of Action
DEA interacts with these targets through free radical polymerization . In this process, DEA (the monomer) reacts with an initiator to form a radical, which then reacts with other monomers to form a polymer chain . The cross-linker and accelerator are used to control the polymerization rate and the physical properties of the resulting polymer .
Biochemical Pathways
The polymerization of DEA affects the physical properties of the resulting PDEA, including its swelling characteristics and temperature responsiveness . These properties can be manipulated by altering the concentration of DEA, the initiator, the cross-linker, and the synthesis temperature .
Pharmacokinetics
The pharmacokinetics of PDEA, the polymer derived from DEA, are largely determined by its physical properties. For example, the swelling characteristics of PDEA can affect its drug release behavior . In one study, a PDEA hydrogel was found to release the anticancer drug doxorubicin more efficiently at physiological temperature .
Result of Action
The polymerization of DEA results in the formation of PDEA, a thermoresponsive polymer with potential applications in drug delivery . For example, PDEA hydrogels have been used to improve the release of anticancer drugs .
Action Environment
The action of DEA and the properties of the resulting PDEA are influenced by various environmental factors. For example, the temperature can affect the swelling behavior of PDEA and its drug release efficiency . Other factors, such as the pH and the presence of certain ions, can also affect the properties of PDEA .
Biochemical Analysis
Biochemical Properties
N,N-Diethylacrylamide plays a crucial role in biochemical reactions due to its thermoresponsive nature. It interacts with various enzymes, proteins, and other biomolecules, influencing their stability and activity. For instance, this compound has been shown to conjugate efficiently with α-chymotrypsin, forming enzyme-polymer nanoparticles. These nanoparticles exhibit enhanced enzyme stability and reversible thermoresponsive behavior, which can be utilized in various biochemical applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the thermal stability of enzymes, thereby affecting cellular processes that rely on these enzymes. Additionally, its thermoresponsive properties can be used to control the release of drugs or other bioactive molecules within cells, impacting cellular metabolism and function .
Molecular Mechanism
The mechanism of action of this compound involves its ability to undergo reversible phase transitions in response to temperature changes. This property allows it to interact with biomolecules, such as enzymes and proteins, in a temperature-dependent manner. This compound can form stable conjugates with enzymes, enhancing their stability and activity. This interaction can lead to enzyme inhibition or activation, depending on the specific conditions and the nature of the enzyme involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound exhibits reversible thermoresponsive behavior, with its critical solution temperature being influenced by the presence of other molecules. Over time, the stability of this compound and its conjugates can be affected by factors such as pH and temperature, leading to changes in their biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme stability and activity, leading to beneficial effects on cellular processes. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular metabolism. Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed up to a certain dosage, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its thermoresponsive properties allow it to modulate metabolic flux and metabolite levels in a temperature-dependent manner. For example, this compound can enhance the stability of enzymes involved in metabolic pathways, leading to increased metabolic activity and flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its thermoresponsive nature allows it to accumulate in specific cellular compartments or tissues in response to temperature changes. This property can be utilized to target this compound to specific sites within the body, enhancing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its thermoresponsive properties and interactions with targeting signals or post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it can exert its effects on enzyme stability and activity. This localization can be crucial for its function in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylacrylamide can be synthesized through several methods. One common approach involves the reaction of acryloyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In industrial settings, this compound is often produced using controlled radical polymerization techniques such as atom transfer radical polymerization (ATRP), nitroxide-mediated polymerization (NMP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which exhibits thermoresponsive properties.
Thiol–ene Click Reaction: This reaction involves the addition of thiols to the double bond of this compound, forming thioether linkages.
Common Reagents and Conditions:
Polymerization: Initiators such as ammonium persulfate (APS) and cross-linkers like N,N’-methylenebisacrylamide (MBA) are commonly used.
Thiol–ene Click Reaction: Thiols and radical initiators are used under mild conditions.
Major Products:
Poly(this compound): A thermoresponsive polymer.
Thioether Derivatives: Formed through thiol–ene click reactions.
Scientific Research Applications
N,N-Diethylacrylamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylacrylamide: Similar in structure but with methyl groups instead of ethyl groups.
N-Isopropylacrylamide: Known for its thermoresponsive properties and used in drug delivery and tissue engineering.
Uniqueness: N,N-Diethylacrylamide is unique due to its specific LCST, which can be tuned by modifying the polymer’s molecular weight and concentration. This makes it particularly useful in applications requiring precise temperature control .
Properties
IUPAC Name |
N,N-diethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHHHVAVHBHXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29933-92-4 | |
Record name | Poly(N,N-diethylacrylamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29933-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10181258 | |
Record name | N,N-Diethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2675-94-7 | |
Record name | N,N-Diethylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2675-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2675-94-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethylacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3552P2JF26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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